

Application Notes and Protocols for Caffeic Acid-pYEEIE in Cell-Based Assays

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Compound of Interest

Compound Name: Caffeic acid-pYEEIE

Cat. No.: B15578305

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Introduction

Caffeic acid-pYEEIE is a non-phosphopeptide inhibitor that demonstrates a high binding affinity for the GST-Lck-SH2 domain. The Src Homology 2 (SH2) domain of p56-Lck (Lck) is a critical component in T-cell receptor (TCR) signaling and activation. As an inhibitor of the Lck-SH2 domain, **Caffeic acid-pYEEIE** holds potential for modulating T-cell mediated immune responses and as a tool for studying Src family kinase signaling.

Due to the limited availability of specific studies on **Caffeic acid-pYEEIE**, these application notes provide generalized protocols and reference data from closely related and more extensively studied compounds: Caffeic Acid (CA) and Caffeic Acid Phenethyl Ester (CAPE). These compounds share structural similarities and biological activities, such as anti-inflammatory and anti-cancer properties, often targeting pathways involving Src family kinases. Researchers are advised to adapt these protocols as a starting point for their investigations with **Caffeic acid-pYEEIE**.

Data Presentation: Quantitative Data for Caffeic Acid and its Derivatives

The following tables summarize the inhibitory concentrations (IC₅₀) of Caffeic Acid and its derivatives in various cell-based assays. This data can serve as a preliminary reference for

determining appropriate concentration ranges for **Caffeic acid-pYEEIE**.

Table 1: IC50 Values of Caffeic Acid (CA) and Caffeic Acid Phenethyl Ester (CAPE) in Cancer Cell Lines

Compound	Cell Line	Assay Type	IC50 Value (μM)	Reference
Caffeic Acid	PC-3 (Prostate)	MTT Assay	9.0	[1]
Caffeic Acid	LNCaP (Prostate)	MTT Assay	11.5	
CAPE	LNCaP 104-R1 (Prostate)	MTT Assay	16.5	
CAPE	LNCaP 104-R1 (Prostate)	Hoechst 33258 Proliferation Assay	18.9	[1]
CAPE	TPC-1 (Thyroid)	Not Specified	25 (for 48h treatment)	[2]
Caffeic acid n-butyl ester	A549 (Lung)	MTT Assay	25	[3]
Caffeic acid n-butyl ester	MCF-7 (Breast)	MTT Assay	25	[3]
Caffeic acid n-butyl ester	SNU-5 (Gastric)	MTT Assay	30	[3]
Caffeic acid n-butyl ester	PC-3 (Prostate)	MTT Assay	50	[3]
Caffeic acid n-butyl ester	MiaPaca-2 (Pancreas)	MTT Assay	50	[3]

Table 2: Effects of Caffeic Acid Phenethyl Ester (CAPE) on T-Cell Proliferation

Compound	Cell Type	Stimulation	Effect	Concentration	Reference
CAPE	Murine Splenocytes	Concanavalin A (ConA)	Significant inhibition of T-cell proliferation	Dose-dependent (tested up to 10 μ M)	[4]
CAPE	Murine Splenocytes	Lipopolysaccharide (LPS)	No effect on B-cell proliferation	Up to 10 μ M	[4]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

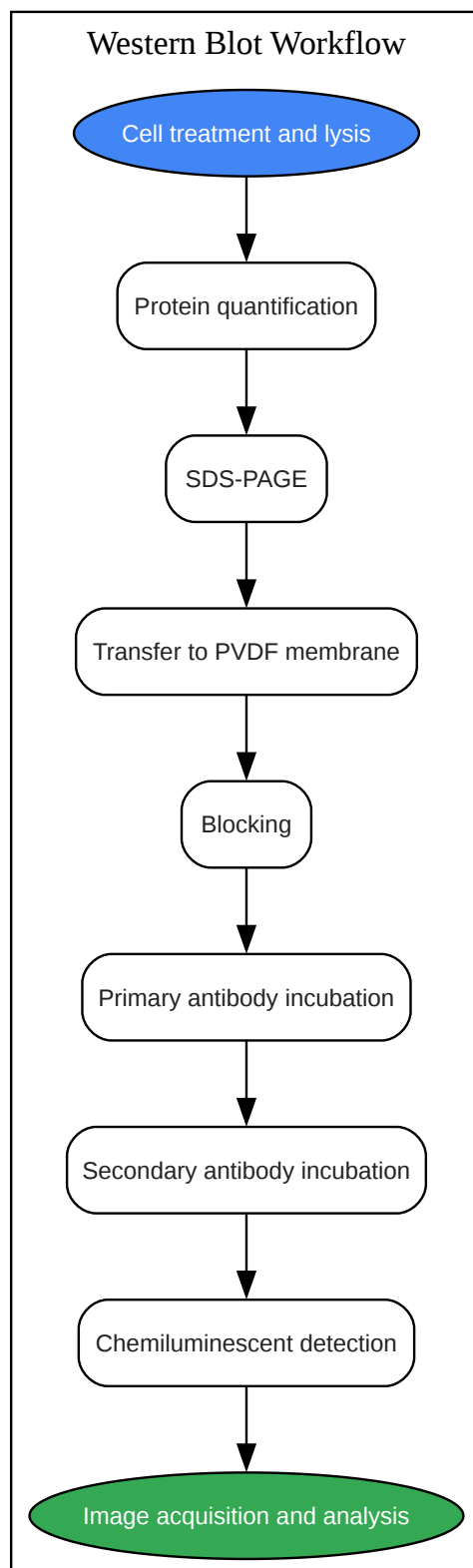
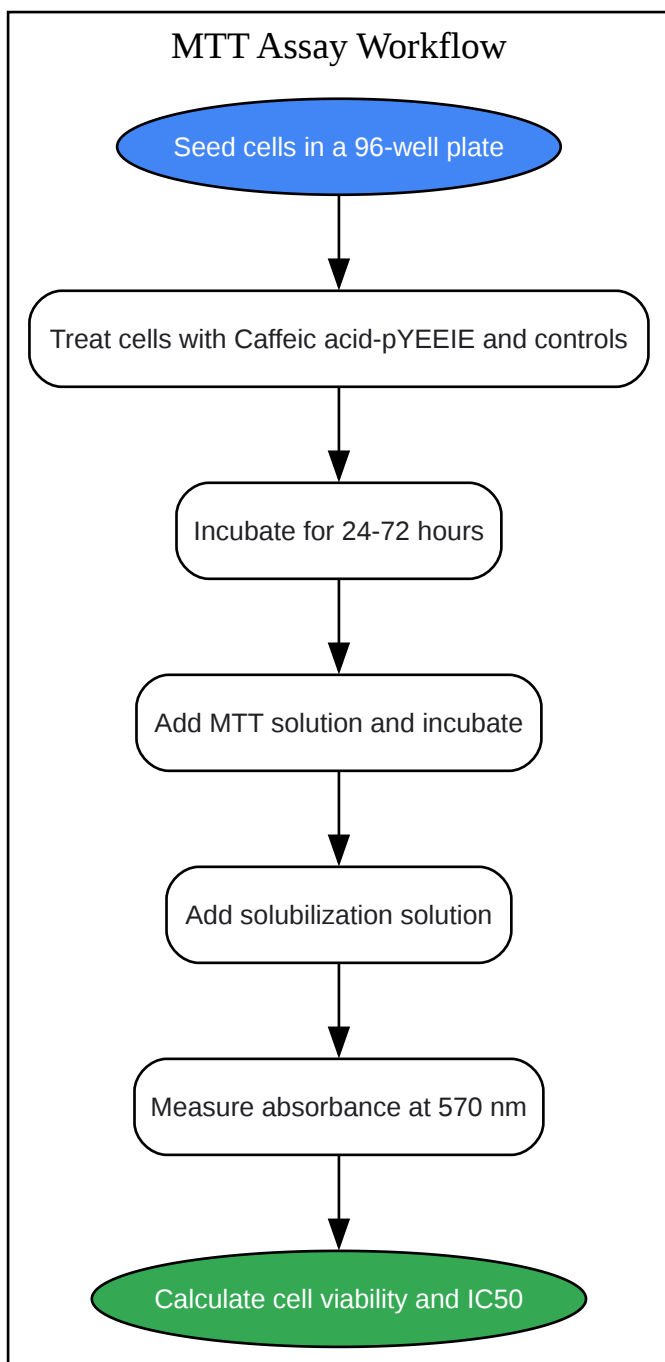
This protocol is a general method to assess the cytotoxic or anti-proliferative effects of **Caffeic acid-pYEEIE** on a chosen cell line.

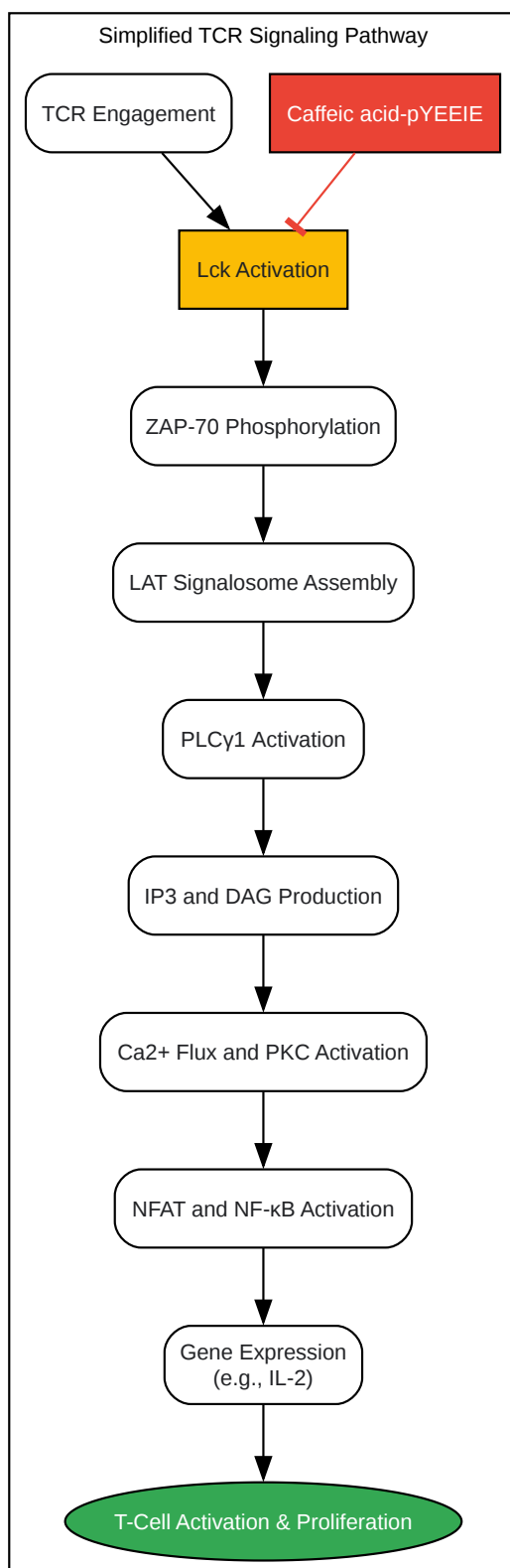
Materials:

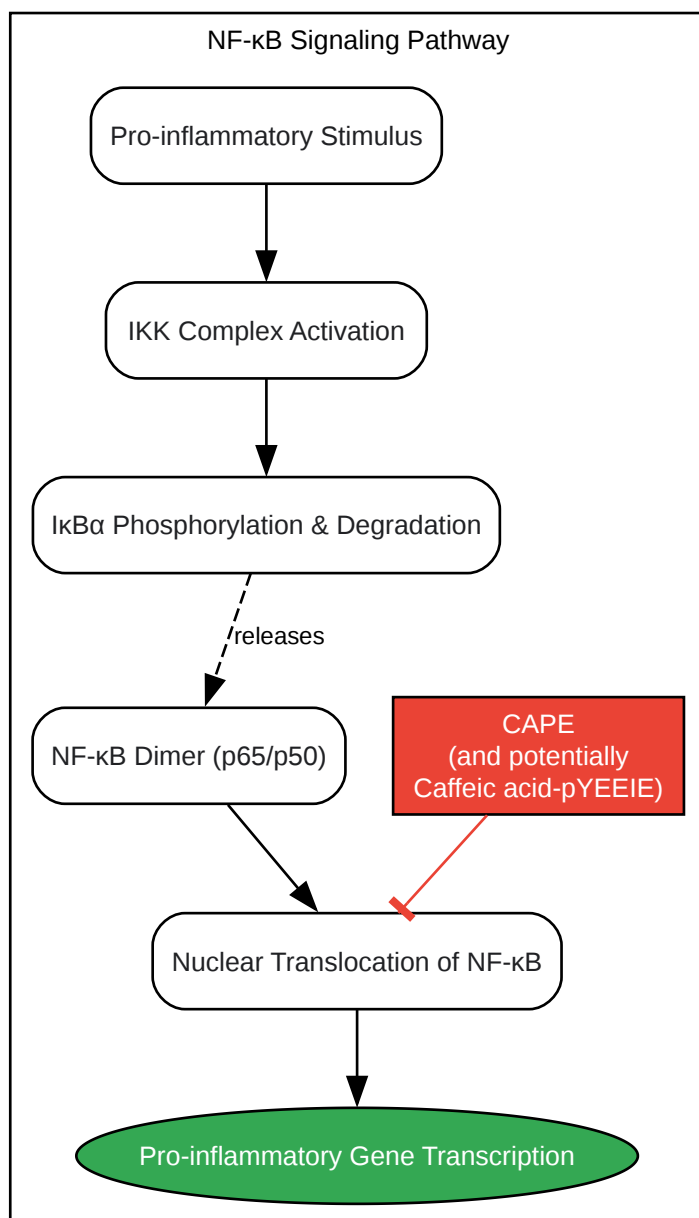
- Target cell line (e.g., Jurkat cells for T-cell studies, or a relevant cancer cell line)
- Complete cell culture medium
- **Caffeic acid-pYEEIE**
- Vehicle control (e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well microplates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **Caffeic acid-pYEEIE** in complete medium. Remove the old medium from the wells and add 100 μ L of the compound dilutions. Include vehicle-treated wells as a negative control.
- **Incubation:** Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- **Solubilization:** Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.







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